physicochemical properties of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
physicochemical properties of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
An In-depth Technical Guide to the Physicochemical Properties of 5-tert-Butyl-1H-imidazole-4-carbaldehyde
Abstract
5-tert-Butyl-1H-imidazole-4-carbaldehyde (CAS No: 714273-83-3) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a sterically demanding tert-butyl group and a reactive carbaldehyde function on an imidazole scaffold, provides a versatile platform for the synthesis of complex, biologically active molecules. This guide offers a comprehensive analysis of its core physicochemical properties, spectral characteristics, reactivity, and handling protocols. We will explore the causal relationships between its structure and properties, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic programs.
Core Physicochemical & Structural Properties
The inherent properties of 5-tert-Butyl-1H-imidazole-4-carbaldehyde are dictated by the interplay of its three primary functional components: the aromatic imidazole ring, the bulky lipophilic tert-butyl group, and the electrophilic aldehyde. The imidazole moiety provides a site for hydrogen bonding and potential coordination, while the tert-butyl group enhances solubility in organic media and can provide metabolic stability in derivative compounds.
Key Physicochemical Data
The essential physicochemical properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 714273-83-3 | [1] |
| Molecular Formula | C₈H₁₂N₂O | |
| Molecular Weight | 152.19 g/mol | [1] |
| Appearance | Off-white to pale brown solid/crystalline powder | [2][3] |
| Melting Point | 122-124 °C | [1] |
| pKa (Predicted) | 11.53 ± 0.10 | [2] |
| Purity | ≥95% | [1] |
Structural Representation
The molecular structure is key to understanding its reactivity and interactions.
Caption: A generalized workflow for imidazole synthesis.
Reactivity Profile
The molecule's reactivity is dominated by the aldehyde and the imidazole N-H group.
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Aldehyde Functionality: The carbonyl group is a prime target for nucleophilic attack. This allows for a wide range of transformations, including:
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Condensation Reactions: Formation of Schiff bases (imines) with primary amines, providing a gateway to more complex N-substituted derivatives. [4] * Reductive Amination: Conversion of the aldehyde to an amine via an imine intermediate.
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Wittig Reaction: Conversion to an alkene.
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Oxidation/Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to a primary alcohol.
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Imidazole Ring: The N-H proton is acidic and can be deprotonated with a suitable base. The resulting imidazolate anion is a potent nucleophile, readily undergoing alkylation or acylation to yield N-substituted derivatives. This functionalization is critical for modulating the biological activity and pharmacokinetic properties of resulting drug candidates.
Caption: Key reactive sites for synthetic modification.
Relevance in Drug Discovery and Development
The imidazole core is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. [5]Its derivatives exhibit a vast spectrum of biological activities, including antifungal, anticancer, antihypertensive, and antiviral properties. [6][7] 5-tert-Butyl-1H-imidazole-4-carbaldehyde serves as a key intermediate for several reasons:
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Bioisosteric Replacement: The imidazole ring is often used as a bioisostere for other functional groups to improve binding affinity or pharmacokinetic profiles.
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Metabolic Stability: The tert-butyl group can act as a "metabolic shield," preventing enzymatic degradation at adjacent positions, thereby increasing the in vivo half-life of a drug candidate.
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Synthetic Handle: The aldehyde provides a reliable and versatile point for chemical modification, allowing for the construction of diverse compound libraries for high-throughput screening. [8]It is commonly employed in the preparation of imidazole-based drug candidates due to its reactivity and stability. [8]
Safety, Storage, and Handling Protocols
As a reactive chemical intermediate, proper handling of 5-tert-Butyl-1H-imidazole-4-carbaldehyde is paramount to ensure laboratory safety.
Hazard Identification
The compound is classified with the GHS07 pictogram and is associated with the following hazard statements:
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H302: Harmful if swallowed. * H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1]
Recommended Handling Protocol
A self-validating system for handling this compound involves a multi-layered approach to minimize exposure.
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Engineering Controls: All manipulations (weighing, transferring, reactions) must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors. [9]Ensure that an eyewash station and safety shower are readily accessible. [9]2. Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations. [10] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs. [11] * Body Protection: Wear a lab coat. Ensure exposed skin is covered. [9]3. Procedural Steps:
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Wash hands and any exposed skin thoroughly after handling. [9] * Avoid breathing dust. [9] * Do not eat, drink, or smoke in the laboratory area. [10] * In case of accidental contact, follow first-aid measures immediately (e.g., rinse eyes cautiously with water for several minutes). [9][12]
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Storage and Stability
To maintain purity and prevent degradation, the compound must be stored under specific conditions:
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Temperature: 2-8°C (refrigerated). [2]* Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen) to protect against air and moisture. [2]* Container: Keep the container tightly closed in a dry, well-ventilated place. [9]
Conclusion
5-tert-Butyl-1H-imidazole-4-carbaldehyde is a high-value chemical intermediate with a well-defined physicochemical profile. Its structural features—a reactive aldehyde, a biologically significant imidazole ring, and a stabilizing tert-butyl group—make it an exceptionally useful building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in research and development.
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